1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one
Description
1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one, commonly known as ibrutinib (molecular formula: C₂₅H₂₄ClN₆O₂; molecular weight: 489.95 g/mol), is a covalent inhibitor of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling . It is clinically approved for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and a piperidine ring at position 1. The stereochemistry at the C3 position of the piperidine ring (R-configuration) is essential for binding to BTK’s active site . Its synthesis involves a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (R)-1-Boc-3-hydroxypiperidine, followed by deprotection and amidation with chloroacetic anhydride .
Properties
Molecular Formula |
C24H23ClN6O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C24H23ClN6O2/c25-13-20(32)30-12-4-5-17(14-30)31-24-21(23(26)27-15-28-24)22(29-31)16-8-10-19(11-9-16)33-18-6-2-1-3-7-18/h1-3,6-11,15,17H,4-5,12-14H2,(H2,26,27,28) |
InChI Key |
BCYQQNGYLQGVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Biological Activity
The compound 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one is a novel chemical entity with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, which warrants detailed investigation into its biological activity.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 440.50 g/mol . The structure features a chloroethanone moiety linked to a piperidine ring, which is further substituted with an amino-pyrazolo-pyrimidine derivative.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 440.50 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1288338-97-5 |
| Chemical Class | Pyrazolo[3,4-d]pyrimidines |
Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. It is hypothesized to act on specific molecular targets involved in cell proliferation and survival pathways.
Antitumor Activity
Research indicates that compounds similar to this one can inhibit the activity of certain kinases implicated in cancer progression. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of protein kinases such as EGFR and VEGFR , which are crucial in tumor growth and angiogenesis.
Anti-inflammatory Effects
The presence of the amino group and phenoxyphenyl substituents may enhance its interaction with inflammatory pathways, potentially modulating the release of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
-
In vitro Studies
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.
-
In vivo Studies
- Animal models treated with related compounds exhibited reduced tumor volume compared to controls, indicating potential efficacy in cancer treatment.
- Additionally, anti-inflammatory effects were noted in models of induced inflammation, showing decreased edema and inflammatory markers.
Comparison with Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Example : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one.
- Structural Difference: Incorporates a pyrido[3,4-d]pyrimidinone core and a dichlorobenzyl-piperidine side chain.
- Activity: Targets PI3K/AKT pathways with IC₅₀ values in the nanomolar range but shows reduced BTK inhibition compared to ibrutinib .
Indole-Substituted Analogues
- Example: (R)-1-(3-(4-Amino-3-(1-methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
- Structural Difference: Replaces the phenoxyphenyl group with a 1-methylindole moiety.
- Activity : Exhibits dual inhibition of EGFR<sup>T790M</sup> and BRAF<sup>V600E</sup> (IC₅₀: 6.64 nM) but weaker BTK activity (IC₅₀: 28 nM) .
Derivatives with Modified Electrophilic Warheads
Ibrutinib’s chloroethyl group enables covalent binding to BTK’s Cys481. Modifications to this warhead impact potency and selectivity:
Sulfonylpyrimidine-Based Analogues
- Example: (R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)methanone (5d).
- Structural Difference : Replaces the chloroethyl group with a sulfonylpyrimidine moiety.
- Activity : Retains BTK inhibition (IC₅₀: 0.2 nM) while improving solubility and reducing off-target effects .
Fluoro-Isopropoxy-Substituted Analogues
- Example: 2-[(1R)-1-[4-Amino-3-(3-fluoro-4-isopropoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one.
- Structural Difference : Introduces fluorine and isopropoxy groups to enhance metabolic stability.
- Activity : Shows comparable BTK inhibition (IC₅₀: 0.4 nM) and improved oral bioavailability (T1/2: 8.2 hours) .
Table 1. Key Pharmacological and Structural Comparisons
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation reactions involving 5-aminopyrazole-4-carbonitrile derivatives. Source details the reaction of 5-amino-1-substitutedpyrazole-4-carbonitriles with malononitrile in ethanol under reflux, yielding pyrazolo[3,4-d]pyrimidine intermediates. For example, 2-(4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile is synthesized in 77% yield using sodium ethoxide as a base. Source further demonstrates microwave-assisted synthesis of analogous structures, achieving higher yields (85–92%) compared to conventional heating (70–78%).
Functionalization of the Piperidine Ring
The (3R)-piperidin-3-yl group is incorporated via nucleophilic substitution or reductive amination. Source outlines a general strategy for attaching piperidine to tetrazole derivatives, which is adaptable to pyrazolo[3,4-d]pyrimidines.
Chloroacetylation of Piperidine
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates are synthesized by reacting 1-aryl-1H-tetrazoles with chloroacetyl chloride in tetrahydrofuran under reflux. This intermediate is then treated with piperidine in acetonitrile to yield 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone.
Reaction Conditions
Final Chloroacetylation Step
The target compound is obtained by reacting the piperidine-functionalized intermediate with 2-chloroacetyl chloride. Source notes that this step requires meticulous optimization to avoid over-chlorination.
Procedure
- Intermediate : 1-[(3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine] (1 mmol)
- Reagent : 2-Chloroacetyl chloride (1.2 mmol)
- Solvent : Dichloromethane
- Base : Triethylamine (2.5 mmol)
- Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3)
- Yield : 62–68%
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies for synthesizing critical intermediates:
Challenges and Optimization Strategies
Steric Hindrance in Piperidine Coupling
The stereochemistry at the (3R)-piperidine position necessitates chiral resolution or asymmetric synthesis. Source highlights the use of (R)-piperidine-3-carboxylic acid derivatives as starting materials to ensure enantiomeric purity.
Purification of Chloroacetylated Products
Column chromatography with ethyl acetate/hexane mixtures effectively separates the target compound from di-chlorinated byproducts. Gradient elution (1:4 to 1:2 ethyl acetate/hexane) improves resolution.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step routes starting with the pyrazolo[3,4-d]pyrimidine core. A typical approach includes:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions .
- Step 2: Introduction of the 4-phenoxyphenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
- Step 3: Piperidine ring functionalization using nucleophilic substitution (e.g., 2-chloroethan-1-one addition) under basic conditions (K₂CO₃ in acetonitrile) .
Critical Factors: Temperature control (±5°C) during coupling steps improves regioselectivity. Anhydrous conditions minimize hydrolysis of the chloroacetyl group .
Q. How is the compound characterized analytically, and what spectral data are critical for structural confirmation?
- 1H/13C NMR: Key signals include the piperidine protons (δ 3.2–4.1 ppm, multiplet) and aromatic protons from the phenoxyphenyl group (δ 6.8–7.6 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 504.15 (C₂₅H₂₃ClN₆O₂⁺) .
- HPLC-PDA: Purity ≥95% is validated using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What preliminary biological screening methods are used to assess its activity?
- Kinase Inhibition Assays: ATP-competitive binding studies (e.g., BTK or JAK3 inhibition) using fluorescence polarization or TR-FRET .
- Cellular Viability: IC₅₀ determination in cancer cell lines (e.g., MCF-7, Jurkat) via MTT assays, with positive controls like Imbruvica (ibrutinib) .
Advanced Research Questions
Q. How can synthetic by-products be identified and minimized during scale-up?
- By-Product Analysis: LC-MS/MS detects common impurities like dechlorinated derivatives (loss of Cl, m/z 468.18) or piperidine ring-opened products .
- Optimization: Use of flow chemistry (e.g., continuous stirred-tank reactors) improves mixing efficiency and reduces side reactions during chloroacetylation .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay Variability: Discrepancies in IC₅₀ values may arise from ATP concentrations (1–10 mM) in kinase assays. Standardize using K_m,ATP values for each kinase .
- Membrane Permeability: Differences in cellular activity (e.g., low efficacy in primary cells) may require logP optimization (target 2–3) via prodrug strategies .
Q. How do structural modifications to the pyrazolo[3,4-d]pyrimidine core affect target selectivity?
Q. What methodologies validate the compound’s pharmacokinetic (PK) and toxicity profiles?
- ADME Studies:
- Microsomal Stability: Incubation with human liver microsomes (HLM) quantifies CYP450-mediated metabolism (t₁/₂ < 30 mins suggests rapid clearance) .
- Plasma Protein Binding: Equilibrium dialysis (≥90% binding correlates with limited tissue distribution) .
- Toxicology: Ames test (bacterial reverse mutation) and hERG inhibition assays (patch-clamp) assess genotoxicity and cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
